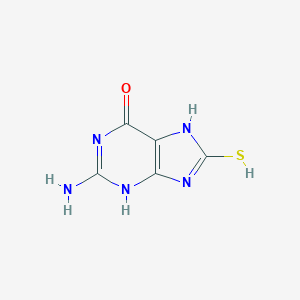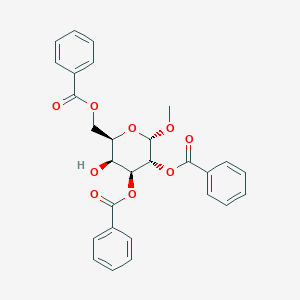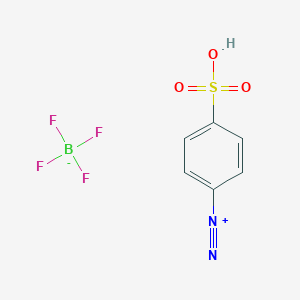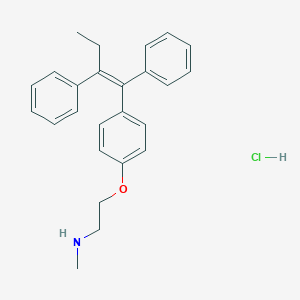
Rubianthraquinone
Vue d'ensemble
Description
Rubianthraquinone (also known as Rubianthrone, Rubianthrone-9-one, Rubianthrone-9-carboxylic acid, and Rubianthrone-9-carboxylic acid ethyl ester) is a natural product found in the roots of the Rubiaceae family of plants. It is a quinone compound with a structure similar to that of anthraquinone, and has been used in scientific research for its potential medicinal properties. In
Applications De Recherche Scientifique
Activité antimicrobienne
La rubianthraquinone a été trouvée pour avoir une activité antimicrobienne considérable contre les bactéries Gram-positives . Ceci a été découvert lors de l'investigation des plantes utilisées à des fins antimicrobiennes en médecine chinoise. Le composé a été isolé des racines séchées de Rubia cordifolia, une plante largement utilisée en médecine traditionnelle chinoise .
Traitement de divers problèmes de santé
Les racines de Rubia yunnanensis, qui contiennent de la this compound, sont utilisées en médecine traditionnelle chinoise pour le traitement de divers problèmes de santé. Il s'agit notamment du vertige, de l'insomnie, du rhumatisme, de la tuberculose, de l'hématémèse, des troubles menstruels et des contusions .
Inhibition de la production d'oxyde nitrique
La this compound a été trouvée pour inhiber la production d'oxyde nitrique dans les macrophages activés par les lipopolysaccharides . Cela suggère des applications anti-inflammatoires potentielles.
Inhibition de la dégranulation
En plus d'inhiber la production d'oxyde nitrique, la this compound a également été trouvée pour inhiber la libération de bêta-hexosaminidase dans les cellules RBL-2H3 . Cela pourrait avoir des implications pour le traitement des réactions allergiques, car la dégranulation est un processus clé dans la libération de l'histamine et d'autres médiateurs des réponses allergiques.
Inhibition de la phosphatase du foie en régénération-3 (PRL-3)
L'extrait méthanolique des racines de Rubia akane, qui contient de la this compound, a été trouvé pour présenter une activité inhibitrice sur la phosphatase du foie en régénération-3 (PRL-3) . La PRL-3 est souvent surexprimée dans les cancers métastatiques, de sorte que cette découverte pourrait avoir des applications potentielles dans le traitement du cancer.
Mécanisme D'action
Target of Action
Rubianthraquinone is a member of the class of hydroxyanthraquinones Anthraquinones, a class of compounds to which this compound belongs, are known to exert actions including purgation, anti-inflammation, immunoregulation, antihyperlipidemia, and anticancer effects . These actions suggest that the targets could be diverse and involved in multiple biological processes.
Mode of Action
Anthraquinones are known to interact with their targets in a way that modulates their function . This interaction can lead to changes in cellular processes, such as inflammation and immune response. The sugar residue in anthraquinones facilitates the absorption and translocation of the aglycone (the non-sugar component of the glycoside) to the site of action .
Biochemical Pathways
Anthraquinones are known to interact with multiple biochemical pathways, influencing a range of biological processes . These include pathways related to inflammation, immune response, lipid metabolism, and cancer progression.
Pharmacokinetics
Anthraquinones are generally absorbed mainly in the intestines . They are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat . The metabolic pathways of anthraquinones involve hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .
Result of Action
One study found that an anthraquinone constituent showed inhibitory effects on the release of β-hexosaminidase in rbl-2h3 cells . This suggests that this compound may have similar effects, potentially influencing cellular processes such as enzyme release and cellular signaling.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . These changes can influence how a compound like this compound interacts with its targets and exerts its effects.
Analyse Biochimique
Biochemical Properties
Rubianthraquinone, as an anthraquinone, is known to interact with various enzymes, proteins, and other biomolecules. Anthraquinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups
Cellular Effects
It has been found that anthraquinone constituents, including this compound, have inhibitory effects on nitric oxide production in lipopolysaccharide-activated macrophages . They also show inhibitory effects on the release of β-hexosaminidase in RBL-2H3 cells .
Molecular Mechanism
Anthraquinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Anthraquinones are absorbed mainly in intestines and are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat
Propriétés
IUPAC Name |
3,6-dihydroxy-1-methoxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-12(18)6-11-13(16(7)21-2)15(20)9-4-3-8(17)5-10(9)14(11)19/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRWSVGPMGRFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Do we have any information about the chemical structure of Rubianthraquinone?
A2: Unfortunately, while the research papers mention the isolation and identification of this compound, they do not provide its full chemical structure elucidation. They only specify it as a "new anthraquinone." [, ] To gain a complete understanding of its structure, including its molecular formula, weight, and spectroscopic data, further investigations and publications are required.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)

![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)



![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)




![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)


